4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid
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Overview
Description
4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid is an organic compound that belongs to the class of coumarins. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This compound has a molecular formula of C18H14O5 and a molecular weight of 310.31 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid typically involves the reaction of 7-hydroxy-4-methylcoumarin with a suitable benzylating agent. One common method involves the use of ethylchloroacetate followed by the addition of hydrazine hydrate . The reaction conditions usually require refluxing the reactants in an appropriate solvent, such as ethanol or methanol, under controlled temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems could be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives.
Scientific Research Applications
4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Coumarin derivatives, including this compound, are investigated for their anticoagulant properties and potential use in treating cardiovascular diseases.
Mechanism of Action
The mechanism of action of 4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid involves its interaction with various molecular targets. In antimicrobial applications, the compound’s lipophilicity allows it to penetrate bacterial cell membranes, disrupting cellular processes . In medicinal applications, the compound may inhibit specific enzymes or pathways involved in blood coagulation.
Comparison with Similar Compounds
Similar Compounds
4-methyl-2-oxo-2H-chromen-7-yl acetate: Similar in structure but with an acetate group instead of a benzoic acid moiety.
4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate: Contains a benzenesulfonate group, offering different chemical properties.
(3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxyacetic acid: Features a hexyl group, altering its lipophilicity and biological activity.
Uniqueness
4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid is unique due to its specific combination of a coumarin core with a benzoic acid moiety. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
4-[(4-methyl-2-oxochromen-7-yl)oxymethyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O5/c1-11-8-17(19)23-16-9-14(6-7-15(11)16)22-10-12-2-4-13(5-3-12)18(20)21/h2-9H,10H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYVQQZMKVHGRJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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